molecular formula C19H22N6O2S B14100884 3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide

3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B14100884
M. Wt: 398.5 g/mol
InChI Key: RDXLBLBHURZXSU-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyridazine moiety, which is known for its diverse pharmacological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The pyridazine moiety is known to interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethyl-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-1H-pyrazole-4-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22N6O2S

Molecular Weight

398.5 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C19H22N6O2S/c1-13-19(14(2)21-20-13)28(26,27)24-16-7-5-15(6-8-16)17-9-10-18(23-22-17)25-11-3-4-12-25/h5-10,24H,3-4,11-12H2,1-2H3,(H,20,21)

InChI Key

RDXLBLBHURZXSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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